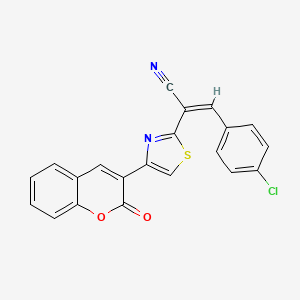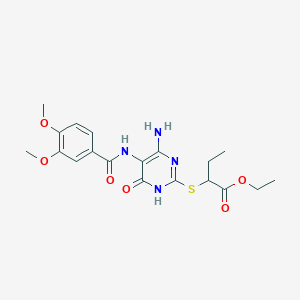
1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a biphenyl compound that has been identified as a muscarinic receptor antagonist . It is used in the treatment of pulmonary disorders .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. For instance, one of the synthesis steps involves the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes . The structures of the derived Schiff bases were deduced .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a bromothiophene group, a piperidinyl group, and an imidazolidinedione group . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis. For example, it undergoes a dehydration reaction with 2-(piperidin-4-yl)ethanamine . More detailed information about its chemical reactions can be found in the referenced patents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of 1.637, a boiling point of 105-107 °C/11 mmHg, and a density of 1.607 g/mL at 25 °C . It is stored at 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds similar to 1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione have been synthesized for various purposes, including the exploration of their spatial structures. For instance, Unkovskii et al. (1994) synthesized piperidine-4-spiro-5′-irnidazolidine-2′, 4′-diones from methyl substituted 2 phenyl-4-hydroxypiperidines, establishing their spatial structure through NMR data (Unkovskii et al., 1994).
Antimicrobial Evaluation
Jat et al. (2006) synthesized 1,3-Thiazolidine-2,4-dione derivatives and evaluated them for their antimicrobial activities. This showcases the potential use of similar compounds in developing antimicrobial agents (Jat et al., 2006).
Drug Discovery and Inhibition Studies
Research on imidazolidine derivatives has been directed towards their potential in drug discovery, particularly as inhibitors of specific proteins. For example, Latli et al. (2011) reported the synthesis of potent antagonists of LFA-1, a protein involved in the immune system, indicating the therapeutic potential of such compounds in treating inflammatory diseases (Latli et al., 2011).
Environmental and Analytical Applications
Ghaedi et al. (2008) utilized modified activated carbons for the extraction of heavy metals, demonstrating the potential of using chemical derivatives for environmental remediation and analytical purposes (Ghaedi et al., 2008).
Chemical Characterization and Thermal Stability
The structural and spectral characterization, along with thermal stability assessment, of related compounds, provides a foundation for understanding the physical and chemical properties of such molecules, which is crucial for their application in various scientific fields (Prasad et al., 2018).
Propriétés
IUPAC Name |
1-[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c20-13-10-16(27-12-13)18(25)21-8-6-14(7-9-21)22-11-17(24)23(19(22)26)15-4-2-1-3-5-15/h1-5,10,12,14H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJKHPBERQHOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2718058.png)
![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)


![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)
![4-chloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2718066.png)


![(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2718071.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)
![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)